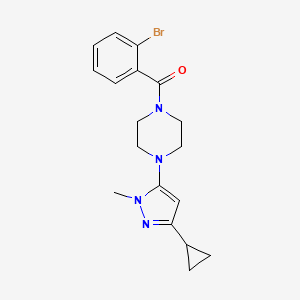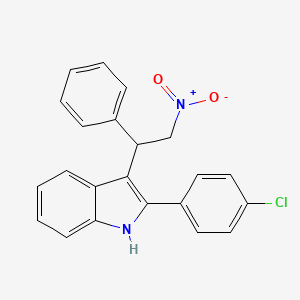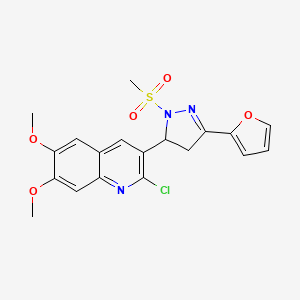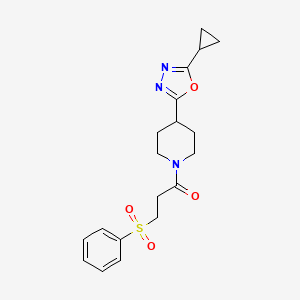
(2-bromophenyl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pyrazole-bearing compound . Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Molecular Structure Analysis
The molecular structure of this compound was verified using elemental microanalysis, FTIR, and 1H NMR techniques . Unfortunately, the specific details of the molecular structure are not provided in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Characterization
This compound is part of a broader category of chemicals synthesized and characterized for their potential as intermediates in pharmaceutical research. For instance, novel thiazole anchored pyrazolyl benzoxazoles have been synthesized through a process involving treatment with hydrazine and subsequent reactions to yield benzoxazole derivatives, characterized using spectral techniques (Akolkar & Karale, 2015). Similarly, pyrazole and isoxazole derivatives have been synthesized and characterized, showcasing their potential antibacterial and antifungal activities (Sanjeeva et al., 2022). These studies highlight the compound's relevance in the synthesis of novel chemical entities with potential therapeutic applications.
Antimicrobial Activity
Research into pyrazole derivatives, including molecules similar to "(2-bromophenyl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone," has shown significant antimicrobial properties. Novel 1,5-disubstituted pyrazole and isoxazole derivatives have been evaluated for their antibacterial activity against various strains such as S. aureus and E. coli, indicating good antimicrobial potency (Sanjeeva et al., 2022).
Anticancer and Antituberculosis Studies
The compound has been explored for its anticancer and antituberculosis activities. Synthesis, anticancer, and antituberculosis studies for derivatives of this compound have been conducted, showing that certain derivatives exhibit significant activity against human breast cancer cell lines and M. tuberculosis (Mallikarjuna et al., 2014). This suggests potential for the development of new therapeutic agents targeting these diseases.
Antimicrobial and Anticancer Agents
Furthermore, derivatives of the compound have been synthesized and tested for their antimicrobial and anticancer activities, displaying promising results against microbial strains and cancer cell lines, which underscores their potential as leads for developing new antimicrobial and anticancer agents (Hafez et al., 2016).
Mecanismo De Acción
Target of action
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known to have a wide range of biological activities and can interact with various biological targets .
Biochemical pathways
Pyrazole derivatives can affect various biochemical pathways depending on their specific structure and the targets they interact with. They have been reported to have antibacterial, antifungal, anti-inflammatory, and antitumor activities among others .
Result of action
The result of the compound’s action will depend on the specific targets it interacts with and the biochemical pathways it affects. For example, if it has antitumor activity, it might induce apoptosis in cancer cells .
Direcciones Futuras
The compound and its derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . This suggests that future research could focus on exploring the potential of this compound and its derivatives in the treatment of leishmaniasis and malaria.
Propiedades
IUPAC Name |
(2-bromophenyl)-[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4O/c1-21-17(12-16(20-21)13-6-7-13)22-8-10-23(11-9-22)18(24)14-4-2-3-5-15(14)19/h2-5,12-13H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDIDIYXXNEHAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)benzo[d]thiazole-2-carbothioamide](/img/structure/B2626612.png)
![(NZ)-4-methyl-N-[(4E)-2,3,5,6-tetrachloro-4-(4-methylphenyl)sulfonyliminocyclohex-2-en-1-ylidene]benzenesulfonamide](/img/structure/B2626614.png)
![N-[1'-[(2R)-6-Cyano-1,2,3,4-tetrahydro-2-naphthalenyl]-3,4-dihydro-4-oxospiro[2H-1-benzopyran-2,4'-piperidin]-6-yl]methanesulfonamide](/img/structure/B2626615.png)

![2-[(3,4-Dichlorophenyl)methyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2626619.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2626621.png)
![N-[2-(2-Chloropropanoylamino)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2626622.png)
![1-(3-Chloro-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2626623.png)




![Ethyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2626630.png)
